molecular formula C11H10O3S B504744 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid CAS No. 21243-02-7

5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid

Cat. No.: B504744
CAS No.: 21243-02-7
M. Wt: 222.26g/mol
InChI Key: HQORKYGLRMIEKI-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid is a benzothiophene-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Recent patent literature highlights its structural relevance in developing derivatives that act as potent branched-chain alpha keto acid dehydrogenase kinase (BCKDK) inhibitors , positioning it as a critical tool for investigating metabolic disorders such as diabetes, heart failure, and non-alcoholic steatohepatitis (NASH) . Furthermore, the benzothiophene core is a recognized pharmacophore in anti-inflammatory research. Thiophene-based analogues are known to exhibit their effects through the modulation of key inflammatory pathways, including the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the regulation of pro-inflammatory cytokines such as TNF-α and IL-8 . Researchers value this compound for probing complex disease mechanisms and building structure-activity relationships to create new potential treatments for chronic inflammatory and metabolic conditions.

Properties

IUPAC Name

5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQORKYGLRMIEKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21243-02-7
Record name 5-methoxy-3-methyl-1-benzothiophene-2-carboxylic acid
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Preparation Methods

Formation of 3-Chloro-5-methoxybenzo[b]thiophene-2-carbonyl Chloride

3-Methoxycinnamic acid (320 g) is reacted with thionyl chloride (SOCl₂) in the presence of 4-dimethylaminopyridine (DMAP, 219.5 g) and heptane (800 mL) at 82°C for 5.5 hours. DMAP acts as a catalyst, facilitating the formation of the acid chloride intermediate. Ethyl acetate (3.6 L) is added post-reaction to dissolve DMAP hydrochloride, which is subsequently removed via filtration. The filtrate is cooled to 40°C, inducing crystallization, and further purified with heptane to yield 235.5 g of 3-chloro-5-methoxybenzo[b]thiophene-2-carbonyl chloride (92.6% purity by vapor phase chromatography).

Saponification to Carboxylic Acid

The acid chloride intermediate undergoes saponification using sodium hydroxide (392 g) in a mixture of isopropanol (IPA, 815 mL) and water (1.57 L) at reflux for 4 hours. After distillation of IPA, the solution is acidified to pH 2 with hydrochloric acid, yielding 215.1 g of this compound. High-pressure liquid chromatography (HPLC) confirms a purity of 99.8% (w/w).

Key Reaction Conditions:

ParameterValue
Temperature82°C (cyclization), 95°C (IPA distillation)
CatalystsDMAP, NaOH
SolventsHeptane, ethyl acetate, IPA
Yield215.1 g (final product)
Purity99.8% (HPLC)

Optimization for Industrial Scalability

The WO1995015323A1 method is optimized for industrial production:

  • Cost Efficiency : Replaces N,N'-carbonyl-diimidazole with thionyl chloride and pyridine, reducing reagent costs by ~40%.

  • Purification Strategy : Recrystallization in acetone removes color impurities, achieving a final product purity >99.7%.

  • Scalability : Demonstrated in 12 L reaction flasks, with throughput exceeding 200 g per batch.

Analytical Characterization

Critical analytical data for the compound include:

PropertyValueSource
Melting Point231–234°C
Molecular FormulaC₁₁H₁₀O₃S
MS (m/z)260 (M⁺), 225 (M-Cl⁺)
HPLC Purity99.8% (w/w)

Comparative Analysis with Literature Methods

The thionyl chloride-mediated method offers distinct advantages over earlier approaches:

  • Yield Improvement : 75% overall yield vs. 50–60% in prior methods using N,N'-carbonyl-diimidazole.

  • Reduced Byproducts : DMAP hydrochloride recovery (98.3%) minimizes waste.

  • Operational Simplicity : Eliminates cryogenic conditions required in alternative cyclization routes.

Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity and its role in heterocyclic chemistry.

      Biology: Benzothiophenes have been explored for their potential biological activities, such as antimicrobial or antitumor properties.

      Industry: Industrial applications may involve using benzothiophenes as intermediates in organic synthesis.

  • Mechanism of Action

    • The exact mechanism by which 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid exerts its effects is not widely studied or understood.
    • Further research is needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    Key Compounds for Comparison:

    5-Fluoro-1-benzothiophene-2-carboxylic acid Substituents: Fluorine at position 5, carboxylic acid at position 2. Molecular Formula: C₉H₅FO₂S. Key Properties: Fluorine’s electronegativity increases polarity and metabolic stability compared to methoxy groups.

    5-Methoxybenzofuran-2-carboxylic acid

    • Core Structure : Benzofuran (oxygen heterocycle) instead of benzothiophene.
    • Molecular Formula : C₁₀H₈O₄.
    • Key Properties : Reduced electron richness compared to benzothiophene, altering reactivity in electrophilic substitutions. Common in materials science for polymer precursors .

    5-Nitro-3-methyl-1-benzothiophene-2-carboxylic acid Substituents: Nitro (-NO₂) at position 5, methyl at position 3. Molecular Formula: C₁₀H₇NO₄S. Key Properties: Nitro group’s electron-withdrawing nature decreases solubility but enhances reactivity in reduction reactions. Used as an intermediate for amine derivatives .

    Methyl 5-amino-1-benzothiophene-2-carboxylate Substituents: Amino (-NH₂) at position 5, methyl ester at position 2. Molecular Formula: C₁₀H₉NO₂S. Key Properties: Ester group improves membrane permeability; amino group enables conjugation or coordination chemistry. Critical in drug discovery for prodrug development .

    Physicochemical Properties

    Compound Molecular Weight (g/mol) Solubility (Polarity) LogP (Lipophilicity)
    5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid 222.26 Moderate (polar COOH) ~2.1
    5-Fluoro-1-benzothiophene-2-carboxylic acid 196.19 Low (nonpolar F) ~2.5
    5-Methoxybenzofuran-2-carboxylic acid 192.17 High (polar O-heterocycle) ~1.8
    5-Nitro-3-methyl-1-benzothiophene-2-carboxylic acid 237.23 Low (NO₂) ~2.8

    Notes:

    • The methoxy-methyl substitution in the target compound balances lipophilicity (LogP ~2.1) and solubility, making it suitable for aqueous and organic phase reactions.
    • Nitro derivatives exhibit higher molecular weights and reduced solubility due to nitro’s electron-withdrawing effects .
    • Benzofuran analogs show higher solubility than benzothiophenes due to oxygen’s polarity but lower thermal stability .

    Q & A

    Q. What are the optimal synthetic routes for 5-Methoxy-3-methyl-1-benzothiophene-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?

    Methodological Answer: The synthesis typically involves functionalization of the benzothiophene core. Key steps include:

    • Substitution Reactions : Chlorine or other leaving groups on analogous benzothiophenes (e.g., 3-chloro derivatives) can be replaced with methoxy or methyl groups using nucleophiles like methoxide or Grignard reagents under anhydrous conditions .
    • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/alkyl groups to the thiophene ring. Optimize ligand choice (e.g., Pd(PPh₃)₄) and solvent (e.g., DMF or THF) to enhance regioselectivity .
    • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor yields via HPLC or TLC.

    Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

    Methodological Answer:

    • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify substituent positions. For example:
      • Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm).
      • Carboxylic acid protons (if protonated) show broad peaks (~δ 10–13 ppm) .
    • IR : Confirm carboxylic acid C=O stretching (~1700 cm1^{-1}) and methoxy C–O bonds (~1250 cm1^{-1}) .
    • MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+^+) and fragments matching the benzothiophene backbone .

    Q. What computational methods (e.g., DFT) are suitable for modeling the electronic properties of this benzothiophene derivative?

    Methodological Answer:

    • Density Functional Theory (DFT) : Use hybrid functionals like B3LYP to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. Basis sets (e.g., 6-31G*) should account for sulfur and oxygen atoms .
    • Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polarity impacts on reactivity .
    • Validation : Compare computed vibrational spectra (IR) with experimental data to refine accuracy .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reactivity data observed during substitution reactions at the benzothiophene core?

    Methodological Answer:

    • Kinetic Studies : Perform time-resolved NMR or UV-Vis to track reaction progress. For example, competing substitution pathways (e.g., SN1 vs. SN2) may explain variability in product ratios .
    • Isotopic Labeling : Use 18O^{18}O-labeled methoxy groups to trace regioselectivity in nucleophilic attacks .
    • DFT Transition-State Analysis : Identify steric/electronic barriers (e.g., methyl group hindrance) using Gaussian or ORCA software .

    Q. What strategies are effective in modulating the compound’s solubility for biological assays without altering its core pharmacophore?

    Methodological Answer:

    • Prodrug Design : Convert the carboxylic acid to ester derivatives (e.g., methyl esters) for enhanced lipophilicity, followed by enzymatic hydrolysis in vivo .
    • Co-Crystallization : Use co-formers like nicotinamide in solvent-drop grinding to create soluble co-crystals .
    • pH Adjustment : Ionize the carboxylic acid group (pKa ~2–3) in buffered solutions (pH >5) to improve aqueous solubility .

    Q. How does the steric and electronic environment of the methoxy and methyl groups influence regioselectivity in cross-coupling reactions?

    Methodological Answer:

    • Steric Maps : Generate Connolly surfaces (via Mercury software) to visualize steric bulk. The 3-methyl group may hinder coupling at the adjacent position, favoring reactions at the 5-methoxy site .
    • NBO Analysis : Quantify electron donation from the methoxy group to the thiophene ring using Natural Bond Orbital (NBO) calculations. Increased electron density at the 2-carboxylic acid position can direct electrophilic attacks .

    Q. What advanced crystallographic techniques can elucidate non-covalent interactions in co-crystals or polymorphs of this compound?

    Methodological Answer:

    • Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., carboxylic acid dimers) and π-π stacking interactions. Use low-temperature (100 K) data collection to minimize thermal motion .
    • Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···O bonds) with CrystalExplorer to compare polymorph stability .

    Q. How can in silico docking studies predict the compound’s binding affinity to biological targets, and what validation methods are essential?

    Methodological Answer:

    • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Parameterize the carboxylic acid and methoxy groups as hydrogen-bond donors/acceptors .
    • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with experimental IC50_{50} values from enzyme inhibition assays .

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